![molecular formula C13H11FN2O B1615488 2'-Fluoro[1,1'-biphenyl]-4-carbohydrazide CAS No. 259269-90-4](/img/structure/B1615488.png)
2'-Fluoro[1,1'-biphenyl]-4-carbohydrazide
Overview
Description
2’-Fluoro[1,1’-biphenyl]-4-carbohydrazide is a chemical compound that belongs to the class of biphenyl derivatives. Biphenyl compounds are characterized by two benzene rings connected by a single bond at the 1,1’ positions. The addition of a fluoro group at the 2’ position and a carbohydrazide group at the 4 position of the biphenyl structure imparts unique chemical properties to this compound. Biphenyl derivatives are widely studied due to their applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro[1,1’-biphenyl]-4-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. The reaction involves the coupling of 2-iodo-4-nitrofluorobenzene with a boronic acid derivative in the presence of a palladium catalyst and a base . The resulting intermediate can then be further functionalized to introduce the carbohydrazide group.
Industrial Production Methods
Industrial production methods for 2’-Fluoro[1,1’-biphenyl]-4-carbohydrazide may involve similar synthetic routes but are optimized for large-scale production. These methods focus on using cost-effective reagents, minimizing hazardous by-products, and ensuring high yields and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro[1,1’-biphenyl]-4-carbohydrazide can undergo various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, this compound can participate in electrophilic substitution reactions due to the presence of aromatic rings.
Nucleophilic Substitution: The fluoro group at the 2’ position can be a site for nucleophilic substitution reactions, leading to the formation of different derivatives.
Condensation Reactions: The carbohydrazide group can react with aldehydes and ketones to form hydrazones and hydrazides.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura cross-coupling reactions.
Major Products Formed
Hydrazones: Formed from the reaction of the carbohydrazide group with aldehydes.
Substituted Biphenyls: Formed through nucleophilic substitution reactions at the fluoro group.
Scientific Research Applications
2’-Fluoro[1,1’-biphenyl]-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: Biphenyl derivatives are used in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2’-Fluoro[1,1’-biphenyl]-4-carbohydrazide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. For example, biphenyl derivatives have been shown to inhibit enzymes involved in pyrimidine nucleotide biosynthesis, leading to the depletion of critical precursors for RNA and DNA synthesis . The fluoro group can enhance the binding affinity and specificity of the compound to its target.
Comparison with Similar Compounds
Similar Compounds
Flurbiprofen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar biphenyl structure.
Fenbufen: Another NSAID with a biphenyl core.
Sonidegib: A drug used for the treatment of basal cell carcinoma, also containing a biphenyl moiety.
Uniqueness
2’-Fluoro[1,1’-biphenyl]-4-carbohydrazide is unique due to the presence of both a fluoro group and a carbohydrazide group on the biphenyl scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Biological Activity
2'-Fluoro[1,1'-biphenyl]-4-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in pharmacology.
Chemical Structure and Properties
The compound features a biphenyl structure with a fluorine atom at the 2' position and a carbohydrazide functional group at the 4-position. The presence of the fluoro substituent can enhance lipophilicity and potentially influence biological interactions.
Antimicrobial Activity
Research indicates that hydrazone derivatives, including those related to carbohydrazides, exhibit significant antimicrobial properties. For instance, compounds containing hydrazone linkages have shown efficacy against various bacterial strains, suggesting that this compound could possess similar activities. A study highlighted that hydrazones can act as effective antibacterial agents due to their ability to disrupt bacterial cell membranes and inhibit enzyme functions .
Anticancer Properties
Hydrazone derivatives have been extensively studied for their anticancer potential. The structural characteristics of this compound may confer selective cytotoxicity against cancer cells. In vitro studies have shown that hydrazones can induce apoptosis in cancer cell lines by activating apoptotic pathways and causing DNA damage .
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-231 | TBD | Induces apoptosis |
Related Hydrazone Derivative | HeLa | TBD | DNA damage and cell cycle arrest |
Case Studies
Several studies have investigated related compounds that share structural similarities with this compound. For example:
- Study on Hydrazones : A study showed that hydrazone derivatives exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Screening : Another study reported the antimicrobial efficacy of biphenyl derivatives against Gram-positive and Gram-negative bacteria, highlighting the potential for further exploration of this compound in this context .
Properties
IUPAC Name |
4-(2-fluorophenyl)benzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(17)16-15/h1-8H,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECYSDNNXSKYNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351951 | |
Record name | 2'-fluoro[1,1'-biphenyl]-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730264 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
259269-90-4 | |
Record name | 2'-fluoro[1,1'-biphenyl]-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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